2,4,5-Trichloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Herbicide and Pesticide Development

2,4,5-Trichloroaniline serves as a key building block in the synthesis of various herbicides and pesticides []. Research in this field focuses on creating new and more targeted crop protection products with this intermediate.

Environmental Monitoring

Due to its presence as a byproduct in some industrial processes and potential for environmental contamination, 2,4,5-Trichloroaniline is included in monitoring programs that assess environmental health []. Research in this area helps track its presence and potential impact on ecosystems.

Toxicological Studies

Since 2,4,5-Trichloroaniline exhibits some potential health hazards, researchers may use it in controlled settings to study its toxicological properties []. This includes investigating its effects on various organisms and potential mechanisms of toxicity.

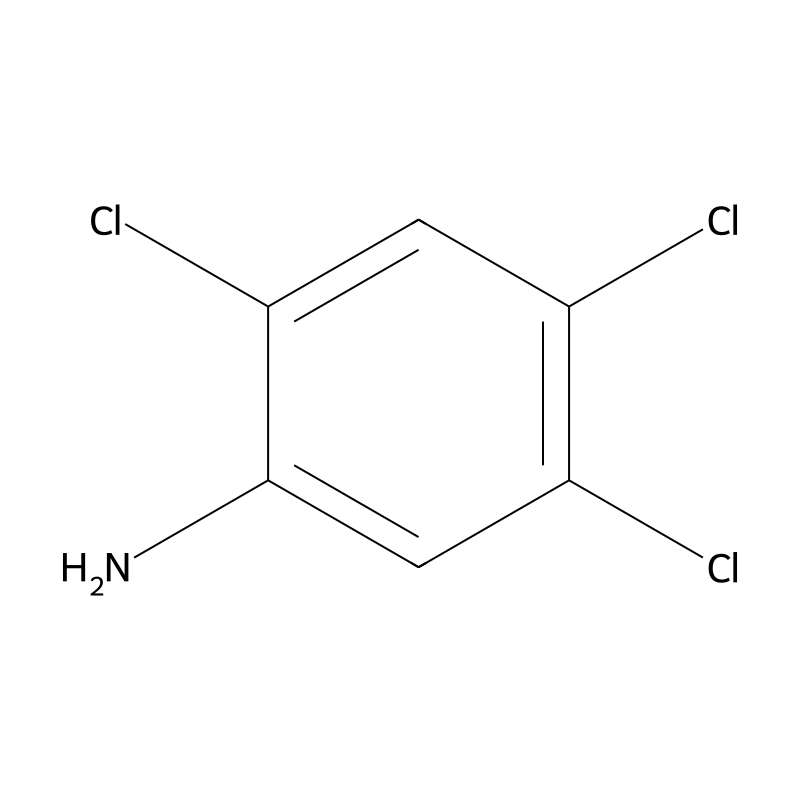

2,4,5-Trichloroaniline is an aromatic organic compound characterized by a benzene ring with three chlorine atoms substituted at the 2, 4, and 5 positions, along with an amine group (-NH2) at the first position. Its molecular formula is , and it has a molecular weight of 196.46 g/mol. This compound appears as a white crystalline solid and is known for its applications in various fields such as dye production, herbicides, and pesticides .

The specific mechanism of action of 2,4,5-trichloroaniline depends on its application.

In azo dye production

It acts as a coupling component, reacting with diazonium salts to form the colored azo chromophore responsible for the dye's color.

In herbicide/insecticide production

The mechanism depends on the specific product derived from 2,4,5-trichloroaniline. Generally, these compounds may disrupt essential biological processes in target organisms, leading to their death.

- Azo Coupling Reaction: It reacts with diazonium salts to form azo dyes, which are widely used for coloring textiles and plastics. The reaction mechanism involves the substitution of the diazonium group to form a colored azo compound.

- Reduction Reaction: It can be synthesized from 1,2,4-trichloro-5-nitrobenzene through reduction using iron powder in water at elevated temperatures. The reaction yields 2,4,5-trichloroaniline with an approximate yield of 82.8% .

Research indicates that 2,4,5-trichloroaniline exhibits toxicological properties that may affect various organisms. It is classified as an acute toxin and poses health hazards upon exposure through ingestion, inhalation, or skin contact. Studies have shown that it can disrupt essential biological processes in target organisms . Long-term exposure may lead to cumulative health effects involving organs or biochemical systems .

Several synthesis methods for 2,4,5-trichloroaniline exist:

- Reduction of Nitro Compounds: This method involves the reduction of 1,2,4-trichloro-5-nitrobenzene using iron powder in water at temperatures between 90°C and 95°C.

- Direct Chlorination: Chlorination of aniline in the presence of chlorine gas can yield various chlorinated anilines including 2,4,5-trichloroaniline.

- Azo Coupling: As mentioned earlier, coupling with diazonium salts also serves as a synthetic route for producing related azo compounds .

The applications of 2,4,5-trichloroaniline are diverse:

- Dye Production: It serves as a key intermediate in the synthesis of azo dyes.

- Agricultural Chemicals: The compound is utilized in the development of herbicides and pesticides aimed at crop protection.

- Analytical Chemistry: It is used as a reagent in various analytical applications due to its reactivity .

Studies on the interactions of 2,4,5-trichloroaniline with biological systems have revealed its potential toxicity. Research focuses on understanding its mechanisms of action and effects on different organisms. The compound is included in environmental monitoring programs due to its potential for contamination and ecological impact .

Several compounds share structural similarities with 2,4,5-trichloroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2,4-Dichloroaniline | Contains two chlorine atoms instead of three | |

| 2,4,6-Trichloroaniline | Chlorine atoms are positioned differently on the ring | |

| 3-Chloroaniline | Contains only one chlorine atom |

Uniqueness of 2,4,5-Trichloroaniline

The unique positioning of chlorine atoms at the 2nd, 4th, and 5th positions distinguishes it from other chlorinated anilines. This specific arrangement influences its reactivity and biological activity significantly compared to its analogs .

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 202 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 201 of 202 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (99.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (81.59%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard